Cas no 850544-26-2 (4,6-dichloro-5-nitropyridine-2-carboxylic acid)

4,6-dichloro-5-nitropyridine-2-carboxylic acid structure
850544-26-2 structure
Nome del prodotto:4,6-dichloro-5-nitropyridine-2-carboxylic acid
Numero CAS:850544-26-2
MF:C6H2Cl2N2O4
MW:236.997079372406
MDL:MFCD31556179
CID:1080312
PubChem ID:86044717

4,6-dichloro-5-nitropyridine-2-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
    • 4,6-dichloro-5-nitropyridine-2-carboxylic acid
    • 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (ACI)
    • 2,4-Dichloro-3-nitropyridine-6-carboxylic acid
    • EN300-22935324
    • MFCD31556179
    • 850544-26-2
    • 4,6-Dichloro-5-nitro-2-pyridinecarboxylicacid
    • SCHEMBL12517297
    • F52987
    • DB-106285
    • SY310395
    • 4,6-Dichloro-5-nitropicolinic acid
    • MDL: MFCD31556179
    • Inchi: 1S/C6H2Cl2N2O4/c7-2-1-3(6(11)12)9-5(8)4(2)10(13)14/h1H,(H,11,12)
    • Chiave InChI: ZYXYWPPPPRSSDN-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(Cl)C([N+](=O)[O-])=C(Cl)N=1)O

Proprietà calcolate

  • Massa esatta: 235.9391619g/mol
  • Massa monoisotopica: 235.9391619g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 257
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 96Ų

4,6-dichloro-5-nitropyridine-2-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A029200143-10g
4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
850544-26-2 95%
10g
$1145.00 2023-08-31
Alichem
A029200143-50g
4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
850544-26-2 95%
50g
$3199.00 2023-08-31
Enamine
EN300-22935324-10.0g
4,6-dichloro-5-nitropyridine-2-carboxylic acid
850544-26-2 95%
10.0g
$3438.0 2024-06-20
Enamine
EN300-22935324-0.05g
4,6-dichloro-5-nitropyridine-2-carboxylic acid
850544-26-2 95%
0.05g
$186.0 2024-06-20
Alichem
A029200143-5g
4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
850544-26-2 95%
5g
$705.00 2023-08-31
Enamine
EN300-22935324-1g
4,6-dichloro-5-nitropyridine-2-carboxylic acid
850544-26-2
1g
$800.0 2023-09-15
Enamine
EN300-22935324-5g
4,6-dichloro-5-nitropyridine-2-carboxylic acid
850544-26-2
5g
$2318.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1604811-1g
4,6-Dichloro-5-nitropicolinic acid
850544-26-2 98%
1g
¥777.00 2024-07-28
Aaron
AR00GMMS-100mg
4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
850544-26-2 98%
100mg
$13.00 2025-02-17
A2B Chem LLC
AH74728-1g
4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
850544-26-2 95%
1g
$56.00 2024-04-19

4,6-dichloro-5-nitropyridine-2-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water ;  0.5 h, rt; 5 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Riferimento
Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase
Chand, Pooran; et al, Bioorganic & Medicinal Chemistry, 2005, 13(7), 2665-2678

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  rt → 95 °C; 1.5 h, 95 °C
2.1 Reagents: Chromium trioxide ,  Sulfuric acid ;  rt → 60 °C; 2.5 h, 60 °C
Riferimento
Discovery of Imigliptin, a Novel Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes
Shu, Chutian; et al, ACS Medicinal Chemistry Letters, 2014, 5(8), 921-926

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Chromium trioxide ,  Sulfuric acid ;  rt → 60 °C; 2.5 h, 60 °C
Riferimento
Discovery of Imigliptin, a Novel Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes
Shu, Chutian; et al, ACS Medicinal Chemistry Letters, 2014, 5(8), 921-926

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  5 h, rt → 140 °C
2.1 Reagents: Potassium carbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water ;  0.5 h, rt; 5 h, rt
2.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Riferimento
Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase
Chand, Pooran; et al, Bioorganic & Medicinal Chemistry, 2005, 13(7), 2665-2678

4,6-dichloro-5-nitropyridine-2-carboxylic acid Raw materials

4,6-dichloro-5-nitropyridine-2-carboxylic acid Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:850544-26-2)4,6-dichloro-5-nitropyridine-2-carboxylic acid
A1228334
Purezza:99%
Quantità:5g
Prezzo ($):260